[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
The compound [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule characterized by multiple hydroxyl groups and a tetradecahydropicene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting with simpler precursors. The process often includes:
Glycosylation: The attachment of sugar moieties to the core structure.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Esterification: Formation of ester bonds to link different parts of the molecule.
Industrial Production Methods
Industrial production may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification processes: such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts for esterification and glycosylation reactions.
Major Products
Oxidation products: Aldehydes and ketones.
Reduction products: Alcohols.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme inhibition: Binds to active sites of enzymes, blocking their activity.
Signal transduction: Interferes with cellular signaling pathways, affecting cellular responses.
Antioxidant activity: Scavenges free radicals, preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
[3,4,5-Trihydroxy-6-methyloxan-2-yl]oxymethyl derivatives: Similar glycosylated structures with varying functional groups.
Tetradecahydropicene derivatives: Compounds with the same core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of multiple hydroxyl groups and a tetradecahydropicene core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C59H96O27 |
---|---|
Molecular Weight |
1237.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O27/c1-24-34(63)39(68)43(72)48(80-24)78-21-29-37(66)41(70)44(73)49(82-29)79-22-30-38(67)42(71)46(75)51(83-30)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-61)31(55)10-13-58(32,7)57(25,6)15-17-59)84-52-47(35(64)27(62)20-77-52)85-50-45(74)40(69)36(65)28(19-60)81-50/h8,24,26-52,60-75H,9-23H2,1-7H3 |
InChI Key |
KWXBKEINOHVSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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